molecular formula C15H16F3N3O2 B7061768 N-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]-1,3-dihydroisoindole-2-carboxamide

N-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]-1,3-dihydroisoindole-2-carboxamide

Cat. No.: B7061768
M. Wt: 327.30 g/mol
InChI Key: HAOJVOPFWLREGK-UHFFFAOYSA-N
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Description

N-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]-1,3-dihydroisoindole-2-carboxamide is a synthetic organic compound with potential applications in various scientific fields. Its unique structure, which includes a trifluoroethyl group and a pyrrolidinyl ring, makes it an interesting subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]-1,3-dihydroisoindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O2/c16-15(17,18)9-20-6-5-12(13(20)22)19-14(23)21-7-10-3-1-2-4-11(10)8-21/h1-4,12H,5-9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAOJVOPFWLREGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1NC(=O)N2CC3=CC=CC=C3C2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]-1,3-dihydroisoindole-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinyl Ring: This can be achieved through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Introduction of the Trifluoroethyl Group: This step often involves the use of trifluoroethyl iodide or trifluoroethyl bromide under basic conditions.

    Coupling with Isoindole-2-carboxamide: The final step involves coupling the pyrrolidinyl intermediate with isoindole-2-carboxamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]-1,3-dihydroisoindole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group using nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst under mild pressure.

    Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of thioethers or secondary amines.

Scientific Research Applications

N-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]-1,3-dihydroisoindole-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with unique properties due to its trifluoroethyl group.

Mechanism of Action

The mechanism of action of N-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]-1,3-dihydroisoindole-2-carboxamide involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biochemical pathways. The pyrrolidinyl ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    N-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]-1,3-dihydroisoindole-2-carboxamide: can be compared to other compounds with similar structures, such as:

Uniqueness

The presence of the trifluoroethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its potential as a therapeutic agent compared to similar compounds.

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